molecular formula C12H9BrO2 B1588961 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester CAS No. 89555-39-5

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester

Cat. No. B1588961
CAS RN: 89555-39-5
M. Wt: 265.1 g/mol
InChI Key: DAUCSGSCDZOKLE-UHFFFAOYSA-N
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Description

“2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester” is a chemical compound. Its parent compound, 2-Naphthalenecarboxylic acid, has the molecular formula C11H8O2 .


Molecular Structure Analysis

The molecular structure of “2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester” can be inferred from its parent compound, 2-Naphthalenecarboxylic acid. It would have an additional bromo group and a methyl ester group .

Scientific Research Applications

Organic Synthesis Enhancements

A significant application is in organic synthesis, where it serves as a precursor for constructing complex molecules. For instance, it has been utilized in the synthesis of 3-Cyano-1-naphthalenecarboxylic acid, an intermediate required for manufacturing tachykinin receptor antagonists. This process demonstrates improved efficiency and scalability over previous methods, highlighting the utility of such esters in pharmaceutical synthesis (Ashworth et al., 2003).

Advancements in Phototrigger Technology

Another innovative application is in the development of phototrigger technologies. The ester, derived from the reaction with carboxylic acids, has shown promise as a phototrigger for caging applications. This approach allows for the controlled release of the parent carboxylic acid upon irradiation, offering potential applications in biomolecular studies where precise control over biochemical processes is crucial (Khade & Singh, 2007).

Material Science and Polymerization

In material science, the ester has facilitated the synthesis of novel polymers with low polydispersity by chain-growth condensation polymerization. Such advancements underscore the importance of naphthalene derivatives in developing new polymeric materials with controlled properties (Mikami et al., 2011).

Catalysis and Chemical Transformations

Furthermore, research has explored the catalytic activities of derivatives in various chemical transformations. For example, the immobilization of 7-amino-1-naphthalene sulfonic acid onto silica nanoparticles, derived from such esters, has shown significant catalytic activity in esterification reactions. This discovery opens new avenues for the development of environmentally friendly catalysts for industrial applications (Adam, Hello, & Ben Aisha, 2011).

properties

IUPAC Name

methyl 1-bromonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCSGSCDZOKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449341
Record name 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester

CAS RN

89555-39-5
Record name 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.00 g 1-bromo-naphthalene-2-carboxylic acid in 20 ml of dry methanol 5 ml of sulfuric acid were added. After 5 h at reflux, the reaction was poured onto ice-water, and the precipitated product was collected by filtration and washed until neutral. After recrystallization from heptane 1.90 g 1-bromo-naphthalene-2-carboxylic acid methyl ester were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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